molecular formula C16H25N5O6S B12803450 1H-Imidazolium, 2-((4-(dimethylamino)-2,5-dimethoxyphenyl)azo)-1,3-dimethyl-, methyl sulfate CAS No. 84787-99-5

1H-Imidazolium, 2-((4-(dimethylamino)-2,5-dimethoxyphenyl)azo)-1,3-dimethyl-, methyl sulfate

Cat. No.: B12803450
CAS No.: 84787-99-5
M. Wt: 415.5 g/mol
InChI Key: XYVVRMYGLMMXNJ-UHFFFAOYSA-M
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Description

1H-Imidazolium, 2-((4-(dimethylamino)-2,5-dimethoxyphenyl)azo)-1,3-dimethyl-, methyl sulfate is a complex organic compound that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique physical, chemical, and biological properties, making them valuable in various scientific and industrial applications .

Mechanism of Action

The mechanism of action of 1H-Imidazolium, 2-((4-(dimethylamino)-2,5-dimethoxyphenyl)azo)-1,3-dimethyl-, methyl sulfate involves its interaction with biological molecules:

Comparison with Similar Compounds

1H-Imidazolium, 2-((4-(dimethylamino)-2,5-dimethoxyphenyl)azo)-1,3-dimethyl-, methyl sulfate is unique compared to other imidazolium-based ionic liquids due to its specific functional groups and properties:

Biological Activity

The compound 1H-Imidazolium, 2-((4-(dimethylamino)-2,5-dimethoxyphenyl)azo)-1,3-dimethyl-, methyl sulfate is an imidazole-based azo dye that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C14H21N5O4SC_{14}H_{21}N_{5}O_{4}S with an average mass of 355.41 g/mol. The structural components include an imidazole ring and a dimethoxyphenyl azo group, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that imidazole-based azo compounds exhibit significant antimicrobial properties. For instance, a study on similar compounds showed effective antibacterial activity against Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa when combined with silver nanoparticles (AgNPs) at low concentrations. The addition of AgNPs enhanced the efficacy of the azo compounds, reducing the minimum inhibitory concentration (MIC) significantly from >128 µg/mL to as low as 16 µg/mL for certain strains .

Table 1: Antimicrobial Efficacy of Azo Compounds

CompoundMIC (µg/mL)Bacterial Strains
AzoIz-a + AgNPs16-32Staphylococcus aureus
AzoIz-a + AgNPs16-32Escherichia coli
AzoIz-a + AgNPs32-64Pseudomonas aeruginosa
AzoIz-b>128Staphylococcus aureus
AzoIz-b>128Escherichia coli

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity. Research indicates that various substituted imidazole derivatives possess higher antifungal efficacy compared to their antibacterial and anticancer activities. The antifungal effects were assessed using standard assays against several fungal strains, revealing a notable potency in inhibiting fungal growth .

Anticancer Activity

The anticancer potential of imidazole derivatives has also been explored. In studies involving substituted imidazoles, compounds demonstrated varying degrees of cytotoxicity against cancer cell lines. The most effective compounds were subjected to a Brine Shrimp lethality assay to evaluate their toxicity levels. Notably, some derivatives exhibited selective cytotoxicity towards cancer cells while maintaining lower toxicity towards normal cells .

Case Study 1: Synergistic Effects with Silver Nanoparticles

A study evaluated the synergistic effects of combining imidazole-based azo dyes with AgNPs. The results indicated that this combination not only enhanced antimicrobial activity but also improved the stability and solubility of the dyes in aqueous solutions. This finding suggests potential applications in developing more effective antimicrobial agents .

Case Study 2: Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of various substituted imidazoles revealed that specific modifications to the imidazole ring and substituents significantly influenced biological activity. For example, introducing electron-donating groups enhanced the compounds' interaction with biological targets, thereby increasing their efficacy .

Properties

CAS No.

84787-99-5

Molecular Formula

C16H25N5O6S

Molecular Weight

415.5 g/mol

IUPAC Name

4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-2,5-dimethoxy-N,N-dimethylaniline;methyl sulfate

InChI

InChI=1S/C15H22N5O2.CH4O4S/c1-18(2)12-10-13(21-5)11(9-14(12)22-6)16-17-15-19(3)7-8-20(15)4;1-5-6(2,3)4/h7-10H,1-6H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

XYVVRMYGLMMXNJ-UHFFFAOYSA-M

Canonical SMILES

CN1C=C[N+](=C1N=NC2=CC(=C(C=C2OC)N(C)C)OC)C.COS(=O)(=O)[O-]

Origin of Product

United States

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